molecular formula C10H8O4 B589250 2-Benzofuranylglyoxal hydrate CAS No. 131922-15-1

2-Benzofuranylglyoxal hydrate

Cat. No.: B589250
CAS No.: 131922-15-1
M. Wt: 192.17
InChI Key: JVZHUDOMODCNLO-UHFFFAOYSA-N
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Description

2-Benzofuranylglyoxal hydrate is a chemical compound with the molecular formula C10H8O4. It is also known by its IUPAC name, 1-(1-benzofuran-2-yl)-2,2-dihydroxyethanone. This compound is characterized by the presence of a benzofuran ring attached to a glyoxal moiety, which is further hydrated. It has a molecular weight of 192.17 g/mol and is typically used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 2-Benzofuranylglyoxal hydrate involves several steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of o-hydroxyphenylacetic acid derivatives. The glyoxal moiety can be introduced through a reaction with glyoxal or its derivatives under controlled conditions. The final step involves the hydration of the glyoxal moiety to form the hydrate. Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

2-Benzofuranylglyoxal hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the glyoxal moiety to glycol or other reduced forms.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid.

Scientific Research Applications

2-Benzofuranylglyoxal hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzofuranylglyoxal hydrate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Benzofuranylglyoxal hydrate can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3.H2O/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-6H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZHUDOMODCNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656870
Record name (1-Benzofuran-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131922-15-1
Record name (1-Benzofuran-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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